molecular formula C24H32N4O2 B2487705 N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide CAS No. 898432-50-3

N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

Cat. No. B2487705
M. Wt: 408.546
InChI Key: HJMSNBALNOBOPJ-UHFFFAOYSA-N
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Description

The compound is a part of a broader class of chemical compounds that have been studied for their potential applications in various fields, including pharmacology and material science. These compounds often feature complex molecular structures with a variety of functional groups that contribute to their diverse chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as well as the application of spectroscopic techniques for characterization. For instance, a novel Mannich base compound was synthesized through a condensation reaction, evaluated, and characterized using FT-IR, FT-Raman, UV, and NMR spectroscopy. These techniques, alongside DFT calculations, aid in understanding the compound's vibrational bands and intensities, chemical reactivity trends, and the nature of inter and intramolecular hydrogen bonds (Vennila et al., 2021).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the compound's properties and reactivity. X-ray crystallography, alongside computational methods like DFT, plays a significant role in elucidating molecular geometries and conformations. For example, the molecular packing and crystal structure of certain compounds have been explored through single-crystal X-ray diffraction, highlighting the importance of non-covalent interactions in stabilizing these structures (Jemai et al., 2023).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their structural features. Studies on similar compounds have shown that modifications at specific sites can significantly affect their pharmacological activity, demonstrating the impact of structural optimization on chemical reactivity and interaction with biological targets (Yang et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and thermal stability, are essential for practical applications. These properties can be studied through spectroscopic and thermal analysis methods, providing insights into the compound's behavior under various conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards other chemical entities, and potential for forming supramolecular assemblies, are key for understanding the compound's applications in synthesis, catalysis, and as potential therapeutics. The role of non-covalent interactions in defining these properties is particularly noted, as these interactions can significantly influence the compound's stability and reactivity.

References

Scientific Research Applications

Anticonvulsant Activity

Compounds with structural similarities have shown promising anticonvulsant activities. For instance, new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, incorporating chemical fragments of known antiepileptic drugs, displayed broad spectra of activity across various preclinical seizure models. This indicates the potential application of N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide in the development of new antiepileptic drugs (Kamiński et al., 2015).

Serotonin Receptor Affinity

Arylpiperazine derivatives, including compounds structurally related to the one , have been identified as high-affinity ligands for 5-HT1A serotonin receptors. This suggests potential applications in designing agents targeting serotonin receptors for treating psychiatric disorders (Glennon et al., 1988).

Inhibitors of Glycolic Acid Oxidase

Compounds with oxalamide structures have been explored as inhibitors for glycolic acid oxidase (GAO), indicating their potential use in therapeutic approaches for conditions associated with GAO activity, such as primary hyperoxaluria (Rooney et al., 1983).

Crystal Structure Analysis

The crystal structure of related compounds has been determined to establish the conformation of molecules, which is crucial for understanding their biological activities and designing new drugs with enhanced efficacy (Özbey et al., 2001).

Chemical Synthesis and Characterization

Synthesis and characterization of new symmetrical and unsymmetrical dinuclear copper(II) complexes derived from binucleating ligands with phenol and benzimidazole donors showcase the chemical versatility of compounds related to N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide. These findings point towards potential applications in catalysis, material science, and as therapeutic agents (Amudha et al., 1999).

Safety And Hazards

This involves detailing the safety precautions that should be taken when handling the compound and the hazards associated with the compound.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-4-19-7-11-21(12-8-19)26-24(30)23(29)25-17-22(20-9-5-18(2)6-10-20)28-15-13-27(3)14-16-28/h5-12,22H,4,13-17H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMSNBALNOBOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-ethylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide

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